molecular formula C18H15NO5S B12510816 (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate

(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate

Cat. No.: B12510816
M. Wt: 357.4 g/mol
InChI Key: VCSUDEXAWSXDMB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate typically involves the reaction of 2-(4-methoxyphenylthio)acetic acid with (1,3-dioxoisoindolin-2-yl)methyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.

Chemical Reactions Analysis

(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate can undergo various chemical reactions, including:

Scientific Research Applications

(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

(1,3-Dioxoisoindolin-2-yl)methyl 2-((4-methoxyphenyl)thio)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C18H15NO5S

Molecular Weight

357.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-(4-methoxyphenyl)sulfanylacetate

InChI

InChI=1S/C18H15NO5S/c1-23-12-6-8-13(9-7-12)25-10-16(20)24-11-19-17(21)14-4-2-3-5-15(14)18(19)22/h2-9H,10-11H2,1H3

InChI Key

VCSUDEXAWSXDMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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